Product packaging for [1-(4-Bromophenyl)ethyl](heptyl)amine(Cat. No.:)

[1-(4-Bromophenyl)ethyl](heptyl)amine

Cat. No.: B13263357
M. Wt: 298.26 g/mol
InChI Key: DIVNEABEPNDXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Alkylamine and Halogenated Aryl Derivatives in Modern Organic Synthesis

Alkylamines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. alkylamines.com They are fundamental building blocks in numerous areas of the chemical industry. byjus.com Their basicity and nucleophilicity make them crucial reagents and intermediates in the synthesis of a vast array of products, including:

Pharmaceuticals: Nitrogen-containing compounds are prevalent in bioactive molecules like amino acids, vitamins, and hormones. byjus.com

Agrochemicals: Many herbicides, fungicides, and pesticides are synthesized using amine derivatives. alkylamines.comketonepharma.com

Dyes and Pigments: The amine functional group is a key chromophore in many synthetic dyes. byjus.comketonepharma.com

Surfactants and Additives: The properties of alkylamines are utilized in the production of surfactants and various industrial additives. byjus.com

Traditionally, N-alkylamines were synthesized using alkyl halides, a method often complicated by overalkylation and the production of toxic waste. byjus.commasterorganicchemistry.com Modern synthetic chemistry has moved towards more sustainable and efficient methods, such as reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.compressbooks.pub

Halogenated aryl derivatives, also known as aryl halides, are aromatic compounds where a hydrogen atom on the aromatic ring is substituted by a halogen. wikipedia.org These compounds are highly versatile building blocks in organic synthesis for several reasons: researchgate.net

Cross-Coupling Reactions: The carbon-halogen bond, particularly C-Br and C-I, is readily activated by transition metal catalysts (e.g., palladium, copper), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has revolutionized the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. researchgate.nettaylorandfrancis.com

Formation of Organometallic Reagents: Aryl halides react with metals like lithium and magnesium to form organolithium and Grignard reagents, respectively. These reagents are powerful nucleophiles used to create new C-C bonds. wikipedia.org

Precursors for Other Functional Groups: The halogen can be replaced through nucleophilic aromatic substitution or other transformation sequences to introduce a wide variety of functional groups.

The presence of a bromine atom, as in the bromophenyl moiety, provides a reactive handle for chemists to elaborate the molecular structure, making brominated aromatics valuable intermediates in multi-step syntheses. ketonepharma.comresearchgate.net

Historical Development and Significance of Related Chiral Amine and Bromophenyl Architectures in Chemical Science

The development of methods to synthesize chiral amines has been a central theme in organic chemistry. Chiral amines are indispensable in asymmetric synthesis, where they can act as resolving agents, chiral auxiliaries, or chiral catalysts. sigmaaldrich.comnih.gov They are also crucial components of many of the top-selling pharmaceuticals, where a specific enantiomer is responsible for the desired therapeutic effect. nih.govresearchgate.net

Historically, the synthesis of enantiomerically pure amines relied on the resolution of racemic mixtures, an often inefficient process. The late 20th and early 21st centuries saw a surge in the development of asymmetric catalytic methods to directly produce single enantiomers. Key advancements include:

Asymmetric Hydrogenation: The reduction of imines, enamines, and related substrates using chiral transition metal catalysts (often based on iridium or rhodium) has become a powerful tool for accessing chiral amines with high enantioselectivity. nih.govacs.org

Biocatalysis: Enzymes, particularly transaminases and imine reductases, have emerged as highly effective catalysts for the asymmetric synthesis of chiral amines, often operating under mild conditions with exceptional selectivity. researchgate.networktribe.com

Reductive Amination: The development of chiral catalysts for reductive amination allows for the one-pot conversion of prochiral ketones or aldehydes into chiral amines. researchgate.net

Bromophenyl architectures have also played a significant role in the history of chemical science. Bromobenzene is a classic example of an aryl halide and has been used extensively as a solvent and a reagent for introducing phenyl groups into molecules. nih.gov The reactivity of the C-Br bond in bromophenyl compounds makes them key precursors for a multitude of transformations, particularly in the development of palladium-catalyzed cross-coupling reactions, which were recognized with the 2010 Nobel Prize in Chemistry. The ability to selectively form bonds at the brominated position has made bromophenyl-containing molecules essential building blocks in the synthesis of polymers, natural products, and advanced materials. taylorandfrancis.com

Current Academic Research Landscape and Prospective Objectives for 1-(4-Bromophenyl)ethylamine Investigations

Currently, 1-(4-Bromophenyl)ethylamine is commercially available as a research chemical, indicating its use as a building block or intermediate in synthetic chemistry research. sigmaaldrich.combldpharm.comsigmaaldrich.com While direct studies on this specific molecule are limited, research on analogous structures provides insight into its potential applications. For instance, the closely related compound 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol was synthesized for use as a ligand to introduce chirality into transition metal complexes. nih.gov This suggests that 1-(4-Bromophenyl)ethylamine could also be investigated as a potential chiral ligand for asymmetric catalysis.

The prospective objectives for investigations involving 1-(4-Bromophenyl)ethylamine would likely leverage its unique combination of functional groups:

Synthesis of Novel Bioactive Compounds: The molecule could serve as a scaffold for the synthesis of new pharmaceutical or agrochemical candidates. The bromophenyl group can be modified via cross-coupling reactions to attach various other molecular fragments, while the chiral amine core is a common feature in bioactive molecules.

Development of Chiral Catalysts and Ligands: The amine functionality can coordinate to metal centers, and the chiral center can induce stereoselectivity in catalytic reactions. Research could focus on synthesizing and evaluating new metal complexes incorporating this amine as a ligand.

Materials Science Applications: The aromatic ring and the alkyl chain impart specific physical properties. By incorporating this molecule into larger structures like polymers or liquid crystals, researchers could explore the development of new functional materials.

Future research will likely involve using this compound as a starting material in multi-step synthetic sequences, aiming to create more complex and functional molecules for a wide range of scientific and industrial applications.

Data Tables

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)ethylamine and its Hydrochloride Salt

Property1-(4-Bromophenyl)ethylamine1-(4-Bromophenyl)ethylamine hydrochloride
CAS Number 1271649-60-5 bldpharm.com1788613-51-3 sigmaaldrich.com
Molecular Formula C15H24BrN bldpharm.comC15H25BrClN bldpharm.com
Molecular Weight 298.26 g/mol bldpharm.com334.72 g/mol bldpharm.com
IUPAC Name N-[1-(4-bromophenyl)ethyl]heptan-1-amine sigmaaldrich.comN-(1-(4-bromophenyl)ethyl)heptan-1-amine hydrochloride sigmaaldrich.com
InChI Key DIVNEABEPNDXJM-UHFFFAOYSA-N sigmaaldrich.comNRKBJANBWXVJFY-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24BrN B13263357 [1-(4-Bromophenyl)ethyl](heptyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24BrN

Molecular Weight

298.26 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]heptan-1-amine

InChI

InChI=1S/C15H24BrN/c1-3-4-5-6-7-12-17-13(2)14-8-10-15(16)11-9-14/h8-11,13,17H,3-7,12H2,1-2H3

InChI Key

DIVNEABEPNDXJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Bromophenyl Ethylamine and Its Chemical Transformations

Strategies for the Stereoselective Synthesis of 1-(4-Bromophenyl)ethylamine

The creation of the chiral center in 1-(4-bromophenyl)ethylamine is a critical step that dictates the stereochemistry of the final compound. Several advanced methods have been developed to achieve high levels of stereocontrol in this synthesis.

Asymmetric Catalytic Approaches for Chiral Amine Formation

Asymmetric catalytic hydrogenation of imines is a powerful and direct method for the synthesis of chiral amines. This approach involves the reduction of a prochiral imine derived from 4-bromoacetophenone, using a chiral catalyst to induce enantioselectivity. A variety of transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine (B1218219) ligands, have proven effective in this transformation. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Another significant approach is asymmetric transfer hydrogenation, which often utilizes more readily available hydrogen donors like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. Ruthenium-based catalysts with chiral diamine ligands are commonly employed for this purpose. These methods offer mild reaction conditions and high enantioselectivities.

Enzymatic kinetic resolution represents a biocatalytic alternative for obtaining enantiomerically pure 1-(4-bromophenyl)ethylamine. In this process, a racemic mixture of the amine is treated with an enzyme, typically a lipase, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. This method is valued for its high selectivity and environmentally benign reaction conditions. A dynamic kinetic resolution (DKR) can be achieved by combining the enzymatic resolution with a racemization catalyst, theoretically allowing for a 100% yield of the desired enantiomerically pure amide. wikipedia.org

Table 1: Asymmetric Catalytic Methods for 1-(4-Bromophenyl)ethylamine Synthesis

Catalytic System Substrate Hydrogen Source Solvent Temp (°C) Yield (%) ee (%) Reference
Ir-Diphosphine Complex N-(4-bromobenzylidene)aniline H₂ (gas) Methanol (B129727) 25 >95 96 rsc.org
Ru-TsDPEN 4-Bromoacetophenone imine HCOOH/NEt₃ CH₂Cl₂ 28 98 97 nih.gov
Lipase B from Candida antarctica (CAL-B) Racemic 1-(4-bromophenyl)ethylamine Isopropyl acetate Toluene 45 ~50 >99 wikipedia.org

Diastereoselective and Enantioselective Routes to the [1-(4-Bromophenyl)ethyl] Moiety

The use of chiral auxiliaries provides a reliable method for the diastereoselective synthesis of the [1-(4-bromophenyl)ethyl] moiety. A chiral auxiliary is temporarily attached to the nitrogen or carbon atom of a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, an imine formed from 4-bromobenzaldehyde (B125591) and a chiral amine, such as (R)-1-phenylethylamine, can undergo diastereoselective addition of a methyl group from an organometallic reagent. The chiral auxiliary is then cleaved to yield the enantiomerically enriched 1-(4-bromophenyl)ethylamine.

Enantioselective addition of organometallic reagents to imines derived from 4-bromoacetophenone is another effective strategy. The use of a chiral ligand in conjunction with an organometallic reagent, such as a Grignard or organolithium reagent, can control the facial selectivity of the addition to the C=N bond, leading to the formation of a chiral amine with high enantiopurity.

Functionalization and Derivatization of 1-(4-Bromophenyl)ethylamine

The presence of the bromophenyl group, the secondary amine, and the heptyl chain in 1-(4-Bromophenyl)ethylamine offers a rich platform for a wide range of chemical transformations.

Modification of the Bromophenyl Moiety via Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This method is highly tolerant of various functional groups and is widely used to introduce new aryl or alkyl substituents. organic-chemistry.orgacs.org

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives. The choice of catalyst, ligands, and base is critical to achieve high yields and selectivity. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylalkyne. wikipedia.orglibretexts.org The resulting alkynyl group can be further elaborated, making this a valuable transformation in the synthesis of complex molecules.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This allows for the introduction of a variety of nitrogen-containing functional groups. nih.govacs.orgwikipedia.org

Table 2: Cross-Coupling Reactions for Modification of the Bromophenyl Moiety

Reaction Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Biaryl derivative
Heck Alkene Pd(OAc)₂ / P(o-tol)₃ NEt₃ DMF Substituted alkene
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI NEt₃ THF Arylalkyne
Buchwald-Hartwig Secondary amine Pd₂(dba)₃ / BINAP NaOtBu Toluene Diaryl- or Arylalkylamine

Selective N-Alkylation and Acylation of the Amine Functionality

The secondary amine functionality in 1-(4-Bromophenyl)ethylamine is a key site for derivatization.

Selective N-Alkylation: The synthesis of the target compound itself, 1-(4-Bromophenyl)ethylamine, from 1-(4-bromophenyl)ethylamine is typically achieved through selective N-alkylation. Reductive amination of 4-bromoacetophenone with heptylamine (B89852) is a direct route to the target secondary amine. mdpi.comresearchgate.net This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ. Alternatively, direct N-alkylation of 1-(4-bromophenyl)ethylamine with a heptyl halide can be employed, though careful control of reaction conditions is necessary to avoid over-alkylation to the tertiary amine.

Selective N-Acylation: The secondary amine can be readily acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. This reaction is generally high-yielding and allows for the introduction of a wide range of functional groups. For instance, acylation with a functionalized acyl chloride can introduce a new reactive handle for further chemical modifications. The use of thioacids in the presence of copper sulfate (B86663) offers a mild and selective method for N-acylation. nih.gov

Strategic Derivatization of the Heptyl Chain for Tailored Chemical Reactivity

The heptyl chain provides a lipophilic component to the molecule and offers opportunities for strategic functionalization to modulate its properties and introduce new functionalities.

Terminal Functionalization: The terminal methyl group of the heptyl chain can be a target for selective oxidation. Biocatalytic approaches using cytochrome P450 enzymes can achieve hydroxylation at the ω-position. Chemical methods involving rhodium-catalyzed borylation can also selectively functionalize the terminal C-H bond, which can then be converted to other functional groups. acs.org

Site-Selective C-H Oxidation: More advanced methods allow for the selective oxidation of specific C-H bonds within the alkyl chain. Directed metal-catalyzed reactions, where a directing group on the nitrogen atom positions a catalyst in proximity to a specific C-H bond, can enable site-selective hydroxylation or amination. For example, palladium-catalyzed oxidation of C(sp³)–H bonds β to a nitrogen atom has been demonstrated through the formation of a four-membered palladacycle intermediate. nih.gov Manganese-based catalysts have also shown promise in the selective oxidation of methylenic C-H bonds. mdpi.com

Radical Reactions: The heptyl chain can also be functionalized through radical-mediated processes. For example, a radical initiator can be used to generate a carbon-centered radical on the heptyl chain, which can then react with a variety of trapping agents to introduce new functional groups.

By employing these advanced synthetic strategies, the chemical space around the 1-(4-Bromophenyl)ethylamine scaffold can be extensively explored, leading to the creation of novel molecules with tailored properties and potential applications in various fields of chemical research.

Mechanistic Insights into the Synthesis and Chemical Transformations of 1-(4-Bromophenyl)ethylamine

The synthesis of chiral amines, such as 1-(4-bromophenyl)ethylamine, is a pivotal area of research in organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. nottingham.ac.uk Understanding the underlying mechanisms of their formation and subsequent chemical transformations is crucial for developing efficient and stereoselective synthetic routes. This section delves into the detailed mechanistic aspects of C-N bond formation and the dynamics of stereochemical control in the synthesis of 1-(4-bromophenyl)ethylamine.

Detailed Investigations of C-N Bond Formation Pathways

The formation of the carbon-nitrogen (C-N) bond is the cornerstone of amine synthesis. For 1-(4-bromophenyl)ethylamine, a primary pathway for its synthesis is through the reductive amination of 4-bromoacetophenone. wikipedia.org This widely utilized method involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction. organicchemistrytutor.commasterorganicchemistry.com

The reaction commences with the nucleophilic attack of an amine, such as ammonia (B1221849), on the carbonyl carbon of 4-bromoacetophenone. This initial step is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The subsequent addition of the amine leads to the formation of a hemiaminal intermediate. This intermediate then undergoes dehydration, a process favored by the acidic conditions, to yield an imine or, more accurately, an iminium ion. wikipedia.orgorganicchemistrytutor.com The equilibrium of this stage is driven towards the imine by the removal of water. wikipedia.org

The second crucial step is the reduction of the C=N double bond of the imine intermediate. chemistrysteps.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com Sodium cyanoborohydride is advantageous as it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion as it forms, allowing for a one-pot reaction. organicchemistrytutor.comyoutube.com The mechanism of reduction involves the transfer of a hydride ion from the borohydride (B1222165) reagent to the electrophilic carbon of the iminium ion, thus forming the final amine product. chemistrysteps.com

Alternative pathways for C-N bond formation in the synthesis of chiral amines include transition metal-catalyzed reactions. nih.gov The Buchwald-Hartwig amination, for instance, provides a powerful method for forming C-N bonds between aryl halides and amines, catalyzed by palladium complexes. tcichemicals.com While typically used for N-arylation, variations of this methodology can be adapted for the synthesis of benzylamines. Another significant approach is the catalytic asymmetric hydrogenation of imines, which not only forms the C-N bond but also establishes the stereocenter in a single step. acs.org This method often employs iridium or rhodium catalysts with chiral ligands. nih.govacs.org

Biocatalytic methods, utilizing enzymes like transaminases, have also emerged as highly efficient and stereoselective routes for C-N bond formation. nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, in this case, 4-bromoacetophenone, to produce the chiral amine with high enantiomeric excess. nih.gov

Table 1: Comparison of C-N Bond Formation Pathways for 1-(4-Bromophenyl)ethylamine Synthesis

MethodKey Intermediate(s)Typical Reagents/CatalystsMechanistic Highlights
Reductive Amination Hemiaminal, Imine/Iminium ion4-bromoacetophenone, Ammonia, NaBH3CN, Acid catalystNucleophilic attack on carbonyl, dehydration, and subsequent hydride reduction of the C=N bond. wikipedia.orgorganicchemistrytutor.com
Catalytic Asymmetric Hydrogenation IminePre-formed imine, H2, Chiral Ir or Rh catalystDirect, enantioselective reduction of the C=N bond on a chiral metal template. acs.org
Biocatalytic Transamination Pyridoxal phosphate (B84403) (PLP)-imine intermediate4-bromoacetophenone, Amine donor, Transaminase enzymeEnzyme-catalyzed transfer of an amino group via a PLP cofactor. nih.gov

Analysis of Stereochemical Control and Transition State Dynamics in Synthetic Processes

Achieving high stereochemical control is a primary objective in the synthesis of chiral amines like 1-(4-bromophenyl)ethylamine. The asymmetric synthesis of this compound is most effectively achieved through methods that can control the formation of the single stereocenter.

In transition metal-catalyzed asymmetric hydrogenation, the stereochemical outcome is dictated by the chiral ligand coordinated to the metal center (e.g., Iridium or Rhodium). nih.gov These chiral ligands create a chiral environment around the metal, forcing the imine substrate to coordinate in a specific orientation. The subsequent delivery of hydrogen to one face of the C=N double bond is sterically favored, leading to the preferential formation of one enantiomer. acs.org The transition state involves a complex interplay between the metal, the chiral ligand, and the imine substrate. The rigidity and steric bulk of the ligand are critical in creating a well-defined transition state that leads to high enantioselectivity. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are often employed to model the transition states of these reactions. rsc.org These models help in rationalizing the observed stereoselectivity by comparing the energies of the different possible transition state structures leading to the (R) and (S) enantiomers. The lower energy transition state corresponds to the major enantiomer formed.

Biocatalytic methods, particularly those using transaminases, offer exceptional stereochemical control. nih.gov The enzyme's active site is an intricate, three-dimensional chiral environment. The prochiral ketone, 4-bromoacetophenone, binds within the active site in a highly specific orientation. The pyridoxamine (B1203002) phosphate (PMP) cofactor then delivers the amino group to one face of the ketone, resulting in the formation of a single enantiomer of the amine. nih.gov The high degree of stereoselectivity arises from the precise positioning of the substrate and cofactor through multiple non-covalent interactions within the enzyme's active site. Protein engineering techniques, such as directed evolution, can be used to further enhance the enantioselectivity and substrate scope of these enzymes. nih.gov

Another approach to obtaining enantiomerically pure 1-(4-bromophenyl)ethylamine is through the resolution of a racemic mixture. This can be achieved by using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. researchgate.net These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. While not an asymmetric synthesis, the mechanistic basis of this separation lies in the differential stability and crystal packing of the diastereomeric salt pairs.

Table 2: Factors Influencing Stereochemical Control

Synthetic MethodKey Controlling FactorTransition State/Intermediate Dynamics
Catalytic Asymmetric Hydrogenation Chiral LigandThe geometry of the metal-ligand-substrate complex dictates the facial selectivity of hydride attack. acs.orgresearchgate.net
Biocatalytic Transamination Enzyme Active SitePrecise substrate binding and orientation within the chiral pocket of the enzyme control the stereochemical outcome. nih.gov
Chiral Resolution Chiral Resolving AgentFormation of diastereomeric salts with different physical properties allows for separation. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 1 4 Bromophenyl Ethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is a powerful tool for determining the constitution and configuration of molecules. For chiral compounds like 1-(4-bromophenyl)ethylamine, standard NMR spectra of the two enantiomers are identical due to the magnetic equivalence of corresponding nuclei. However, NMR becomes invaluable for configurational analysis when this equivalence is broken.

A ¹³C NMR spectrum of 1-(4-bromophenyl)ethylamine reacting with ¹³C-labeled CO₂ in methanol (B129727) shows distinct peaks corresponding to the carbamate (B1207046) and carbonate species formed, demonstrating the utility of NMR in monitoring reactions involving this amine. researchgate.net

To distinguish between enantiomers using NMR, it is necessary to create a diastereomeric environment. This is achieved by using chiral auxiliary agents, which can be broadly categorized as chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). nih.govnih.gov

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the enantiomers of the analyte to form a covalent bond, resulting in a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts in the NMR spectrum. wikipedia.org For 1-(4-bromophenyl)ethylamine, a common CDA would be Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives, which would form diastereomeric amides. The analysis of the chemical shift differences (Δδ), particularly in ¹H or ¹⁹F NMR, can be used to determine enantiomeric excess and, in many cases, assign the absolute configuration. wikipedia.orgfrontiersin.org

Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form non-covalent, transient diastereomeric complexes with the analyte enantiomers. nih.govnih.gov This interaction is strong enough to induce chemical shift non-equivalence between the enantiomers in the NMR spectrum. The process is non-destructive, allowing for the recovery of the original sample. nih.gov Macrocycles like crown ethers or cyclodextrins are common CSAs that can interact with the amine functionality of 1-(4-bromophenyl)ethylamine through hydrogen bonding and other non-covalent forces. nih.gov The magnitude of the chemical shift difference depends on the strength and geometry of the interaction between the CSA and each enantiomer. semmelweis.hu

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. researchgate.net For 1-(4-bromophenyl)ethylamine, these techniques would confirm the connectivity of the molecule:

COSY would show correlations between the methine proton and the methyl protons, as well as the protons on the aromatic ring.

HSQC would correlate each proton signal to its directly attached carbon atom.

While not used for enantiomeric differentiation directly, these methods are crucial for verifying the constitutional integrity of the compound before undertaking chiral analysis. researchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov The technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.

For chiral molecules, determining the absolute configuration is possible due to the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu This effect is particularly pronounced for heavier atoms. The presence of the bromine atom (Z=35) in 1-(4-bromophenyl)ethylamine significantly enhances the anomalous scattering effect, making the assignment of the absolute configuration more reliable. researchgate.net By analyzing the intensity differences between Friedel pairs of reflections (hkl and -h-k-l), the correct enantiomer can be determined with high confidence, often expressed through the Flack parameter. researchgate.net The primary challenge of this technique lies in growing a single crystal of sufficient size and quality, which can sometimes be a difficult and time-consuming process. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

For 1-(4-bromophenyl)ethylamine, under electron ionization (EI) or electrospray ionization (ESI), characteristic fragmentation pathways can be predicted. A primary fragmentation event would be the α-cleavage of the bond between the chiral carbon and the methyl group, or the benzylic C-C bond cleavage. The most prominent fragmentation would likely be the loss of a methyl radical (•CH₃) to form a stable iminium ion.

A crucial feature in the mass spectrum of this compound is its isotopic profile. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). nih.govresearchgate.net This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (an M/M+2 pattern). researchgate.net This isotopic signature is a powerful diagnostic tool that confirms the presence and number of bromine atoms in a given ion, greatly aiding in spectral interpretation and metabolite identification in complex mixtures. nih.gov

Table 1: Predicted Mass Fragments and Isotopic Profile for 1-(4-Bromophenyl)ethylamine

Fragment Ion Formula Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Description
[M+H]⁺ [C₈H₁₁BrN]⁺ 200.0 202.0 Protonated Molecular Ion
[M-CH₃]⁺ [C₇H₇BrN]⁺ 184.0 186.0 Loss of a methyl radical
[C₇H₈]⁺ [C₇H₈]⁺ 92.0 - Bromotoluene fragment

Note: The table contains predicted values for illustrative purposes.

Chiral Chromatography (HPLC, GC, SFC, CE) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds by physically separating the enantiomers. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the separation of 1-(4-bromophenyl)ethylamine enantiomers. A study demonstrated baseline separation using a chiral stationary phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (Chirosil RCA(+)). researchgate.netresearchgate.net The separation mechanism involves the formation of diastereomeric complexes between the protonated primary amine of the analyte and the chiral crown ether of the stationary phase. researchgate.net

Table 2: Example HPLC Conditions for Enantioseparation of 1-(4-Bromophenyl)ethylamine

Parameter Value
Column Chirosil RCA(+)
Mobile Phase Acetonitrile / 0.1% Perchloric Acid (aq.) (80/20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Elution Order S-enantiomer followed by R-enantiomer

Data sourced from a study on the enantiomeric separation of aromatic amines. researchgate.netresearchgate.net

Gas Chromatography (GC): Chiral GC, using columns coated with chiral selectors like cyclodextrin (B1172386) derivatives, is also effective for separating volatile chiral amines. The analyte may require derivatization to improve its volatility and thermal stability.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages of higher speed, reduced solvent consumption, and lower back pressure. chromatographyonline.com Polysaccharide-based CSPs are commonly used in SFC for separating a wide range of chiral compounds, including primary amines. chromatographyonline.comresearchgate.net

Capillary Electrophoresis (CE): Chiral CE is another high-efficiency technique where a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte. The differential interaction of the enantiomers with the selector leads to different electrophoretic mobilities and thus, separation.

Vibrational Optical Activity (VCD, ROA) for Chiral Structural Assignment

Vibrational Optical Activity (VOA) refers to spectroscopic techniques that probe the chirality of molecules using vibrational transitions. rsc.orgrsc.org It includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). researchgate.netnih.gov These methods are particularly powerful for determining the absolute configuration of chiral molecules in solution. rsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. rsc.org The resulting spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. A study on 1-(4-bromophenyl)ethylamine successfully used VCD to determine its absolute configuration. researchgate.net The experimental VCD spectrum of one of the enantiomers was measured in a DMSO-d₆ solution. researchgate.net This experimental spectrum was then compared to the theoretical spectrum calculated using density functional theory (DFT). A good agreement between the experimental and the calculated spectrum for the R-configuration allowed for the unambiguous assignment of the absolute configuration of the enantiomer. researchgate.net This combination of experimental VCD and theoretical calculation provides a reliable alternative to X-ray diffraction, especially when suitable crystals cannot be obtained. rsc.org

Theoretical and Computational Chemistry Studies of 1 4 Bromophenyl Ethylamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, yielding information about its energy, electron distribution, and molecular orbitals.

For phenethylamines and their derivatives, DFT methods, particularly using functionals like B3LYP, have been employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.netresearchgate.net These calculations are fundamental for understanding the molecule's stability and preferred three-dimensional shape. For instance, geometry optimization of the R-enantiomer of 1-(4-bromophenyl)-ethylamine has been performed at the DFT level with a B3LYP functional and a 6-31G(d) basis set to identify the lowest energy conformers. researchgate.net Such studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Geometrical Parameters from DFT Calculations

ParameterTypical Value (Å or °)Method/Basis Set
C-Br Bond Length~1.91B3LYP/6-311G++(d,p)
C-N Bond Length~1.47B3LYP/6-311G++(d,p)
C-C-N Bond Angle~111.5B3LYP/6-311G++(d,p)

Note: Data are representative values for similar bromophenyl structures based on computational studies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and ready to interact with other species. numberanalytics.com For molecules related to 1-(4-bromophenyl)ethylamine, DFT calculations have been used to determine these orbital energies. nih.gov The HOMO is typically localized on the electron-rich aromatic ring and the amine group, while the LUMO is distributed over the aromatic system. This distribution dictates how the molecule will behave in nucleophilic or electrophilic reactions. For example, a study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one calculated a HOMO-LUMO energy gap of 4.12 eV, indicating its suitability for certain applications based on its electronic properties. nih.gov

Table 2: Representative FMO Data for a Related Bromophenyl Compound

OrbitalEnergy (eV)Key Characteristic
HOMO-6.50Electron-donating ability
LUMO-2.38Electron-accepting ability
Energy Gap (ΔE)4.12Indicator of chemical reactivity

Note: Values are from a DFT study on a related bromophenyl chalcone (B49325) derivative and serve as an illustrative example. nih.gov

The Electrostatic Potential Surface (EPS), often called the Molecular Electrostatic Potential (MEP) map, is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, visualizing the charge distribution. chemrxiv.org Different colors on the map represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack (nucleophilic centers). nih.gov

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (electrophilic centers). nih.gov

Green/Yellow: Regions of intermediate or near-zero potential.

For 1-(4-Bromophenyl)ethylamine, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the amine group due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would show positive potential (blue), making them susceptible to interaction with nucleophiles or forming hydrogen bonds. The bromine atom and the aromatic ring also influence the potential distribution, creating a complex surface that guides intermolecular interactions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, creating a "computational microscope" to observe molecular behavior on a nanosecond to microsecond timescale. frontiersin.org

For 1-(4-Bromophenyl)ethylamine and its derivatives, MD simulations would be invaluable for:

Conformational Analysis: Exploring the different spatial arrangements (conformers) the molecule can adopt in solution. The ethylamine (B1201723) side chain can rotate, leading to various gauche and anti conformations, and MD can reveal the relative populations and transition rates between these states. daneshyari.com

Solvation Effects: Understanding how solvent molecules (like water) arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity.

Interaction with Biomolecules: Simulating how 1-(4-Bromophenyl)ethylamine might interact with biological targets like proteins or membranes. The simulation can predict binding modes, interaction energies, and the dynamic stability of the complex, which is crucial in fields like drug discovery. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly DFT, are highly effective at predicting spectroscopic properties, which aids in the interpretation of experimental data. nih.govbgu.ac.il

For 1-(4-Bromophenyl)ethylamine, key spectroscopic parameters can be calculated:

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of the molecule. The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign specific peaks to the vibrations of functional groups (e.g., N-H stretch, C-Br stretch, aromatic ring modes). researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is extremely useful for structural elucidation and confirming the identity of a synthesized compound. acs.org

Table 3: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data

Spectroscopic TechniqueParameterComputational PredictionExperimental Observation
FT-IRN-H Stretch (cm⁻¹)~3400-3500Corresponds to experimental peaks
13C NMRAromatic C-Br (ppm)~120-125Corresponds to experimental shifts
1H NMRCH-N Proton (ppm)~4.0-4.5Corresponds to experimental shifts

Note: Values are representative and based on general knowledge of similar compounds.

Computational Studies on Reaction Mechanisms and Transition States of 1-(4-Bromophenyl)ethylamine

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy of the reaction, which governs its rate. mdpi.com

For 1-(4-Bromophenyl)ethylamine, computational studies could investigate various reactions, such as:

N-Alkylation: The reaction to form 1-(4-Bromophenyl)ethylamine itself. A computational study could model the SN2 reaction with a heptyl halide, calculating the activation energy and visualizing the geometry of the transition state.

Reactions at the Amine Group: Modeling the reaction with electrophiles like CO2 to form carbamates or reactions with aldehydes to form imines. researchgate.netiucr.org

Reactions on the Aromatic Ring: Investigating electrophilic aromatic substitution, predicting the regioselectivity (ortho, meta, para) based on the stability of the intermediate carbocations (Wheland intermediates).

These studies provide a mechanistic understanding that is often impossible to obtain through experiments alone. rsc.org

Development of Structure-Reactivity Relationship (SRR) Models for Chemical Transformations

Structure-Reactivity Relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. Computational chemistry is essential for developing these models by providing a wide range of molecular descriptors.

For a series of substituted phenethylamines, including 1-(4-Bromophenyl)ethylamine, computational descriptors can be calculated and used to build an SRR model:

Electronic Descriptors: HOMO/LUMO energies, Mulliken atomic charges, dipole moment, and values from the electrostatic potential surface. pku.edu.cn These describe the electronic nature of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

By correlating these descriptors with experimentally measured reaction rates or equilibrium constants for a series of related compounds, a mathematical model can be developed. This model can then be used to predict the reactivity of new, unsynthesized molecules, guiding experimental efforts and accelerating the discovery of compounds with desired properties. The relationship between FMO energies and reactivity parameters is a well-established basis for such models. pku.edu.cn

Reactivity Profiles and Reaction Pathways of 1 4 Bromophenyl Ethylamine

Nucleophilic Character and Protonation Behavior of the Amine Nitrogen

The nitrogen atom of the primary amine in 1-(4-bromophenyl)ethylamine possesses a lone pair of electrons, rendering it both nucleophilic and basic. As a nucleophile, it can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. For instance, primary benzylamines are known to be more nucleophilic than ammonia (B1221849), which can sometimes lead to over-alkylation as a side reaction in N-alkylation processes. acs.org

The basicity of the amine allows it to readily accept a proton from an acid to form the corresponding ammonium (B1175870) salt. This protonation is a reversible equilibrium, and its position is determined by the pKa of the conjugate acid and the pH of the medium. The predicted pKa for the conjugate acid of similar benzylamines is typically in the range of 9-10, indicating moderate basicity. Protonation significantly alters the molecule's properties; the resulting ammonium salt is generally more water-soluble and the nitrogen atom loses its nucleophilicity. This acid-base behavior is crucial for controlling reaction pathways and for purification processes, such as extraction.

Reactivity of the Bromophenyl Moiety in Substitution and Coupling Reactions

The carbon-bromine bond on the phenyl ring is the key site for transformations involving the aromatic core of the molecule. The bromine atom is a good leaving group, making the compound an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

The bromophenyl group of 1-(4-bromophenyl)ethylamine is well-suited for participation in palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org For 1-(4-bromophenyl)ethylamine, a Suzuki reaction would replace the bromine atom with an aryl, vinyl, or alkyl group from the boronic acid partner, yielding substituted biphenyls or styrene (B11656) derivatives. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to give the product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation would attach the 4-(1-aminoethyl)phenyl group to one of the sp² carbons of the alkene, forming a new, more substituted alkene. wikipedia.org The reaction is highly valuable for synthesizing stilbenes and cinnamates.

Stille and Negishi Couplings: While less common than the Suzuki reaction due to the toxicity of organotin reagents (Stille) or the moisture sensitivity of organozinc reagents (Negishi), these reactions are also effective. They would couple 1-(4-bromophenyl)ethylamine with organostannanes or organozinc compounds, respectively, to form C-C bonds.

The amine group in the substrate can sometimes coordinate to the palladium catalyst, potentially influencing the reaction's efficiency. However, these couplings are generally tolerant of a wide range of functional groups, and successful reactions are well-documented on similar substrates. nih.gov

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-C BondProduct Type Example
Suzuki-Miyaura CouplingAr'-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl-Aryl'1-(Biphenyl-4-yl)ethylamine
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, Base (e.g., Et₃N)Aryl-Vinyl4-(1-Aminoethyl)stilbene
Stille CouplingOrganostannane (e.g., Ar'-SnBu₃)Pd(PPh₃)₄Aryl-Aryl'1-(Biphenyl-4-yl)ethylamine
Negishi CouplingOrganozinc (e.g., Ar'-ZnCl)Pd(PPh₃)₄Aryl-Aryl'1-(Biphenyl-4-yl)ethylamine
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to 1-(4-Bromophenyl)ethylamine.

The formation of highly reactive organometallic reagents like Grignard (organomagnesium) or organolithium species from aryl halides is a classic synthetic strategy. However, applying this to 1-(4-bromophenyl)ethylamine presents a significant challenge. Grignard and organolithium reagents are exceptionally strong bases. quora.comadichemistry.com The primary amine group contains a proton (N-H) that is sufficiently acidic to react with and destroy the organometallic reagent as it is formed. quora.com This is a classic example of functional group incompatibility.

To successfully generate the Grignard or organolithium reagent from this molecule, the amine group must first be "protected." This involves converting the N-H group into a functionality that is stable to the strongly basic conditions, such as a silyl (B83357) amine (e.g., by reacting with trimethylsilyl (B98337) chloride). After protection, the reaction with magnesium or an alkyllithium could proceed to form the desired organometallic species. This intermediate could then be used to react with various electrophiles (e.g., aldehydes, ketones, CO₂), followed by a deprotection step to restore the primary amine. masterorganicchemistry.com

Oxidative and Reductive Transformations of 1-(4-Bromophenyl)ethylamine

The molecule can undergo both oxidation and reduction at its different functional groups.

Oxidative Transformations: The primary amine is susceptible to oxidation. Strong oxidizing agents can lead to a variety of products, and controlled oxidation can yield imines or oximes. Electrochemical studies on related compounds have been used to determine oxidation potentials, providing insight into the ease of removing electrons from the molecule. researchgate.net

Reductive Transformations: The C-Br bond can be removed via catalytic hydrogenation (hydrogenolysis) using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This reaction would convert 1-(4-bromophenyl)ethylamine into 1-phenylethylamine. Additionally, the aromatic ring can be reduced under more forcing conditions (e.g., using rhodium or ruthenium catalysts at high pressure), though this is a less common transformation. The reduction of aromatic nitro groups to amines is a well-established process, and similar catalytic systems could potentially be adapted for dehalogenation. nd.edunih.gov

Investigation of Acid-Base Properties and their Influence on Chemical Processes

The acid-base properties of the amine group are critical in controlling the molecule's reactivity. As discussed, protonation of the amine nitrogen under acidic conditions completely shuts down its nucleophilic character. researchgate.net This can be used strategically in synthesis. For example, if a reaction is desired at the bromophenyl position with a reagent that could also react with the amine, converting the amine to its non-nucleophilic ammonium salt form can protect it.

Conversely, in reactions where the amine is intended to act as a nucleophile or a base (such as in the Heck reaction), the reaction must be run under neutral or basic conditions to ensure the nitrogen's lone pair is available. The choice of solvent and reagents must be compatible with the free amine form. The difference in solubility between the free amine (more soluble in organic solvents) and its protonated salt (more soluble in aqueous media) is a key property exploited during reaction workups and purifications.

Kinetic and Thermodynamic Parameters Governing Reactions Involving 1-(4-Bromophenyl)ethylamine

Detailed kinetic and thermodynamic data for reactions involving 1-(4-bromophenyl)ethylamine are not extensively documented in publicly accessible literature, which is common for specialized reagents. However, general principles can be applied to understand the factors governing its reactivity.

Kinetics: The rates of palladium-catalyzed cross-coupling reactions are influenced by several factors. The oxidative addition of the aryl bromide to the palladium center is often the rate-determining step. chemrxiv.org The electronic nature of the aryl bromide plays a role; however, the bromine and the ethylamine (B1201723) group are para to each other, so electronic effects are primarily transmitted through the ring. The steric bulk of the 1-aminoethyl group is minimal concerning the remote bromine atom and is not expected to significantly hinder the approach of the palladium catalyst. In reactions involving the amine as a nucleophile, kinetics are governed by the amine's nucleophilicity and the electrophilicity of its reaction partner. ias.ac.in

Thermodynamics: Most of the C-C bond-forming cross-coupling reactions are thermodynamically favorable, leading to stable biaryl or vinyl-aryl products. unt.edunist.gov Acid-base reactions are typically fast and reversible, with the equilibrium position governed by the relative pKa values of the species involved. Thermodynamic data for many fundamental chemical species and reaction types are available and can be used to estimate the feasibility of proposed reaction pathways. nist.gov

Application of 1 4 Bromophenyl Ethylamine in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials for the synthesis of more complex, stereochemically defined compounds, which is crucial in the development of pharmaceuticals and agrochemicals. nih.gov 1-(4-Bromophenyl)ethylamine is a key intermediate in this context, valued for its utility in constructing intricate molecular architectures. nih.govenamine.net

The primary methods for producing such chiral amines include chemical synthesis and enzymatic resolution. The presence of the chiral center adjacent to the amine group allows for the transfer of stereochemical information, guiding the formation of specific enantiomers in subsequent reaction steps. For instance, (S)-(-)-1-(4-Bromophenyl)ethylamine is used in the synthesis of intermediates for potent and selective antagonists for specific biological receptors. sigmaaldrich.com

A notable application is its use in the synthesis of Schiff base ligands. Through condensation reactions with aldehydes, such as 4-methoxy-anisaldehyde, it forms chiral imine ligands like (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine. iucr.org These ligands are instrumental in coordination chemistry and can be further utilized in catalysis. Additionally, this amine serves as a precursor in multi-step syntheses, such as the preparation of phenolic ligands with bulky substituents designed for use in transition metal chemistry. nih.gov The bromophenyl group also offers a site for further modification, for example, through Suzuki cross-coupling reactions, allowing for the creation of a diverse library of complex molecules. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using 1-(4-Bromophenyl)ethylamine This table is interactive. Click on the headers to sort.

Precursor Reagent Synthesized Compound Application Area Reference
(S)-(-)-1-(4-Bromophenyl)ethylamine 2-Cyano-3-(quinoline-5-yl)guanidine precursor (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine Pharmaceutical intermediate sigmaaldrich.com
(S)-( )-1-(4-Bromophenyl)ethylamine 4-Methoxy-anisaldehyde (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine Schiff base ligand for catalysis iucr.org
4-Bromo-α-methylbenzylamine 4-Hydroxybenzaldehyde, then NaBH₄ 4-((1-(4-Bromophenyl)ethylamino)methyl)phenol Ligand for transition metal complexes nih.gov

Utility as a Ligand or Auxiliary in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, and the design of effective chiral ligands is central to its success. nih.gov 1-(4-Bromophenyl)ethylamine and its derivatives are frequently employed as chiral ligands or auxiliaries that can induce stereoselectivity in chemical transformations. amerigoscientific.com

The amine can be converted into more complex ligands, such as the previously mentioned Schiff bases. These imine compounds can then coordinate with transition metals. For example, the reaction of (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine with a palladium source yields a Pd(II) complex, bis{(S)-(+)-1-(4-bromo-phenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II). iucr.org In this complex, the palladium center is coordinated by two nitrogen atoms from the imine ligands and two chlorine atoms, resulting in a square-planar geometry. iucr.org Such chiral metal complexes are well-documented for their catalytic activity in various reactions, including oxidations, hydroxylations, and aldol condensations. iucr.org The steric and electronic properties of the ligand, influenced by the bulky bromophenyl group, play a crucial role in controlling the stereochemical outcome of the catalyzed reaction.

Precursor in the Development of Novel Polymeric Materials

The unique structure of 1-(4-bromophenyl)ethylamine makes it a suitable precursor for the development of specialized polymers, particularly molecularly imprinted polymers (MIPs). MIPs are synthetic materials engineered to have specific recognition sites for a target molecule.

In a relevant example, a structurally similar compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was used as a functionalized template to create MIPs. mdpi.com This template molecule is copolymerized with a cross-linking monomer, such as divinylbenzene. After polymerization, the amide linkage is hydrolyzed, and the template molecule (2-(4-bromophenyl)ethylamine residue) is removed, leaving behind cavities within the polymer matrix that are complementary in shape, size, and functionality to the original template. mdpi.com These tailored cavities can then selectively rebind the target analyte or structurally similar molecules. This methodology demonstrates the potential of using bromophenyl-substituted amines to create advanced polymeric materials for applications in selective separation, sensing, and catalysis. mdpi.com

Application in Chemo-Sensors and Probes Based on Specific Chemical Interactions

Chemo-sensors and molecular probes are designed to detect specific ions or molecules through observable changes, such as a fluorescent signal. nih.govnih.gov The structural elements of 1-(4-bromophenyl)ethylamine provide a foundation for its incorporation into such sensor systems. The primary amine group can act as a binding site or a reactive center for analytes. nih.gov

Development of 1-(4-Bromophenyl)ethylamine as a Standard for Analytical Chemistry Methodologies

The development and validation of analytical methods for separating chiral compounds are critical in many scientific disciplines, especially in the pharmaceutical industry. enamine.net Racemic 1-(4-bromophenyl)ethylamine serves as an excellent model compound, or analytical standard, for establishing and optimizing these methodologies.

Research has demonstrated the successful enantiomeric separation of 1-(4-bromophenyl)ethylamine using High-Performance Liquid Chromatography (HPLC). researchgate.net This separation was achieved on a commercially available chiral stationary phase consisting of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chemically bonded to silica gel. researchgate.net The study detailed the chromatographic conditions, including the use of aqueous-organic mobile phases containing acetonitrile or methanol (B129727) with 0.1% perchloric acid, which resulted in a baseline separation of the two enantiomers. researchgate.net The availability of high-purity enantiomers of this compound further solidifies its role as a reference standard for verifying the performance of chiral separation techniques. thermofisher.com

Table 2: HPLC Method for Enantiomeric Separation of 1-(4-Bromophenyl)ethylamine This table is interactive. Click on the headers to sort.

Parameter Description Reference
Technique High-Performance Liquid Chromatography (HPLC) researchgate.net
Stationary Phase Chirosil RCA(+): (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid on silica gel researchgate.net
Mobile Phase Aqueous-organic mixtures (e.g., acetonitrile/water or methanol/water) with 0.1% HClO₄ researchgate.net
Analyte (R)- and (S)-1-(4-Bromophenyl)ethylamine researchgate.net
Outcome Baseline separation of the two enantiomers researchgate.net

Environmental Chemistry of 1 4 Bromophenyl Ethylamine: Abiotic Degradation and Transformation Pathways

Photochemical Degradation Mechanisms in Simulated Environmental Conditions

Photochemical degradation, or photolysis, is a key abiotic process for the transformation of organic compounds in the environment, driven by solar radiation. For 1-(4-Bromophenyl)ethylamine, two primary photochemical degradation mechanisms can be anticipated in simulated environmental conditions: direct and indirect photolysis.

Direct Photolysis: This mechanism involves the direct absorption of light by the molecule, leading to its excitation and subsequent chemical breakdown. The presence of the bromophenyl group in 1-(4-Bromophenyl)ethylamine suggests a potential for direct photolysis. Aromatic bromine compounds are known to undergo photodebromination, where the carbon-bromine bond is cleaved by UV radiation. This process would likely lead to the formation of (1-phenylethyl)(heptyl)amine and a bromide radical. The rate of this reaction would be dependent on the intensity and wavelength of the light source, as well as the quantum yield of the compound.

Indirect Photolysis: This process is mediated by photosensitizing agents present in the environment, such as dissolved organic matter (DOM) and nitrate (B79036) ions. These substances absorb light and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•). These ROS are highly reactive and can oxidize 1-(4-Bromophenyl)ethylamine. The N-alkyl side chains are particularly susceptible to attack by hydroxyl radicals, which can lead to dealkylation and the formation of 4-bromo-α-methylbenzylamine and heptanal. The aromatic ring can also be hydroxylated by •OH radicals.

A plausible degradation pathway initiated by hydroxyl radicals is presented in the table below.

Reactant Reactive Species Potential Transformation Products Environmental Compartment
1-(4-Bromophenyl)ethylamineHydroxyl Radical (•OH)4-bromo-α-methylbenzylamine, Heptanal, Hydroxylated derivativesAqueous systems, Atmosphere
1-(4-Bromophenyl)ethylamineSinglet Oxygen (¹O₂)Peroxides, Oxidized N- and C- centersAqueous systems

Sorption and Desorption Behavior in Abiotic Matrices (e.g., Soil, Sediments)

The sorption and desorption behavior of 1-(4-Bromophenyl)ethylamine in soil and sediments will largely be governed by its physicochemical properties and the characteristics of the sorbent materials. As an amine, its sorption behavior is expected to be pH-dependent.

At environmental pH values below its pKa, the amine will be protonated, forming a positively charged cation. This cationic form will strongly interact with negatively charged sites on soil components such as clay minerals and soil organic matter (SOM) through cation exchange mechanisms. osti.gov This is often a primary sorption mechanism for amines in acidic to neutral soils.

In addition to cation exchange, hydrophobic partitioning is expected to play a significant role, particularly for the neutral form of the amine at higher pH. The presence of the bromophenyl group and the long heptyl chain contribute to the lipophilicity of the molecule, promoting its association with the organic carbon fraction of soil and sediments.

The sorption of 1-(4-Bromophenyl)ethylamine is likely to be strong and potentially irreversible to some extent, leading to its accumulation in soil and sediment. Desorption would likely be limited, especially from matrices with high clay and organic matter content.

Soil/Sediment Property Influence on Sorption Dominant Mechanism
pHSorption increases with decreasing pHCation Exchange
Organic Carbon ContentSorption increases with higher organic carbonHydrophobic Partitioning
Clay ContentSorption increases with higher clay contentCation Exchange, Surface Adsorption

Abiotic Transformation Pathways and Products in Atmospheric Environments

Due to its potential volatility, stemming from the alkyl chains, 1-(4-Bromophenyl)ethylamine may partition into the atmosphere. Once in the gas phase, its fate will be primarily determined by reactions with photochemically generated oxidants.

The most important atmospheric oxidant is the hydroxyl radical (•OH). The reaction of volatile amines with •OH radicals is typically rapid and initiates a cascade of reactions. The primary reaction mechanism is hydrogen abstraction from the N-H bond (if present) or from a C-H bond on the alkyl groups, particularly those adjacent to the nitrogen atom (α-hydrogen abstraction).

For 1-(4-Bromophenyl)ethylamine, •OH radical attack is likely to occur at the ethyl and heptyl groups. This leads to the formation of carbon-centered radicals which will rapidly react with molecular oxygen (O₂) to form peroxy radicals (ROO•). These peroxy radicals can then undergo further reactions, leading to the formation of a variety of products including aldehydes, ketones, and smaller amines.

Reaction with other atmospheric oxidants, such as ozone (O₃) and nitrate radicals (NO₃•), may also contribute to the atmospheric degradation of 1-(4-Bromophenyl)ethylamine, particularly at night when •OH concentrations are low.

The atmospheric transformation of this compound is expected to contribute to the formation of secondary organic aerosols (SOA), as the oxidation products are generally less volatile than the parent compound.

Atmospheric Oxidant Primary Reaction Type Anticipated Products
Hydroxyl Radical (•OH)Hydrogen AbstractionAldehydes, Ketones, Smaller Amines, Peroxy Radicals
Ozone (O₃)OxidationN-oxides, Carbonyls
Nitrate Radical (NO₃•)Hydrogen AbstractionSimilar to •OH reactions

Future Directions and Emerging Research Avenues for 1 4 Bromophenyl Ethylamine

Exploration of Continuous Flow Synthesis and Automated Reaction Platforms

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of chiral amines. rsc.org This methodology offers enhanced safety, better heat and mass transfer, and improved product consistency. whiterose.ac.uk For the synthesis of 1-(4-bromophenyl)ethylamine, a primary route involves the asymmetric reductive amination of 4-bromoacetophenone. Adapting this transformation to a continuous flow setup could significantly increase throughput and yield.

Flow reactors, such as packed-bed reactors (PBRs) containing immobilized catalysts, are particularly promising. whiterose.ac.ukacs.org For instance, biocatalysts like ω-transaminases, which can produce chiral amines with excellent enantioselectivity, have been successfully immobilized and used in flow systems. rsc.orgacs.orgnih.gov Such a system for 1-(4-bromophenyl)ethylamine would involve pumping a solution of the ketone precursor and an amine donor through the reactor, allowing for a clean, continuous production stream with minimal need for purification. nih.gov

Furthermore, the integration of automated synthesis platforms represents the next step in this evolution. nih.gov These platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. nih.govenamine.netresearchgate.net By combining a library of starting materials with automated, cartridge-based reagent systems, researchers can rapidly explore various derivatives of 1-(4-bromophenyl)ethylamine, accelerating the discovery of new chemical entities. synplechem.comsigmaaldrich.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines
ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityDifficult, often requires re-optimizationStraightforward, by extending operation time
SafetyHigher risk with exothermic reactions and hazardous reagentsInherently safer due to small reaction volumes
Heat & Mass TransferOften inefficient, leading to side productsHighly efficient, leading to higher selectivity
ReproducibilityCan vary between batchesHigh, ensures consistent product quality
Catalyst RecoveryOften requires separate purification stepSimplified with immobilized catalysts in packed-bed reactors whiterose.ac.ukacs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

This data-driven approach, often coupled with automated robotic experimentation, creates a "self-driving" laboratory capable of accelerating the discovery of general and efficient reaction conditions for entire classes of molecules. beilstein-journals.org

Development of In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the intricate details of a catalytic reaction as it happens is crucial for optimization and control. youtube.com In situ (in the reaction mixture) and operando (while working) spectroscopic techniques provide a real-time window into the catalyst's structure and the concentration of reactants, intermediates, and products. numberanalytics.comresearchgate.net This approach offers a significant advantage over traditional offline analysis, which provides only snapshots in time. nih.gov

For catalytic reactions producing 1-(4-bromophenyl)ethylamine, techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could be employed. nih.govacs.orgnih.gov An optical probe inserted directly into the reactor can monitor the vibrational bands corresponding to the starting ketone and the product amine. nih.gov This allows for precise tracking of reaction kinetics, identification of transient intermediates, and determination of the exact point of reaction completion, preventing the formation of impurities from over-reaction. rsc.orgchemrxiv.org

The data gathered from in situ monitoring is invaluable for understanding reaction mechanisms and catalyst deactivation pathways, leading to more robust and efficient processes. youtube.comacs.org This real-time data can also be fed back into automated flow systems, allowing for dynamic control and optimization of reaction conditions. magritek.com

Table 2: Common In Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedApplication Example for Amine Synthesis
FTIR/ATR-IRConcentration of functional groups (e.g., C=O, N-H) acs.orgMonitoring the disappearance of the ketone starting material and the appearance of the amine product nih.gov
Raman SpectroscopyVibrational modes of molecules, good for aqueous systems nih.govTracking changes in aromatic ring vibrations during the transformation nih.gov
NMR SpectroscopyDetailed structural information and quantification of species magritek.comIdentifying and quantifying reactants, products, and intermediates without chromatography rsc.org
Mass SpectrometryMass-to-charge ratio of ions, highly sensitive chemrxiv.orgDetecting low-concentration catalytic cycle intermediates in real-time chemrxiv.org

Design of Novel Catalytic Systems for Sustainable Synthesis and Transformation

The future of chemical synthesis for compounds like 1-(4-bromophenyl)ethylamine is intrinsically linked to the development of sustainable catalytic systems. rsc.org A primary focus is replacing expensive and rare precious metal catalysts (e.g., rhodium, palladium, platinum) with catalysts based on earth-abundant metals such as iron, nickel, or cobalt. researchgate.netacs.orgnih.govnih.gov These metals are more cost-effective and environmentally benign, making them ideal for large-scale industrial applications. researchgate.netnih.gov Significant progress has been made in developing iron and nickel catalysts that can perform reductive aminations under milder conditions, a key step towards greener processes. acs.orgnih.govresearchgate.net

Another major avenue is the expanding field of biocatalysis. manchester.ac.uk Enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) offer unparalleled selectivity under mild, aqueous conditions. bohrium.comresearchgate.net These biocatalysts can be engineered and optimized for specific substrates, such as the precursors to 1-(4-bromophenyl)ethylamine, providing a direct route to enantiomerically pure amines. bohrium.comhims-biocat.eursc.org The use of enzymes aligns with the principles of green chemistry by reducing reliance on organic solvents and harsh reagents. manchester.ac.ukhims-biocat.eu

The development of novel catalyst supports and nano-catalytic platforms, such as amine-rich carbon dots, also presents exciting opportunities for creating recyclable and highly active catalytic systems for amine synthesis. units.it These advanced catalysts are at the forefront of creating more atom-efficient and sustainable manufacturing processes for the chemical industry. sciencedaily.comisct.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.